Precision Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate
Precision Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate
The following technical guide details the synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , commonly known as Pentaerythritol Monoacrylate (PEMA) .
A Technical Guide for High-Purity Monomer Isolation
Executive Summary
3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) is a unique trifunctional hydroxyl monomer containing a single polymerizable acrylate group. Unlike common industrial pentaerythritol acrylates—which are mixtures of tri- and tetra-acrylates used in UV-curing coatings—PEMA is sought for its ability to introduce high hydrophilicity and post-polymerization functionalization sites (three free hydroxyls) into hydrogels and biomedical scaffolds.
Synthesizing PEMA is chemically challenging due to the high symmetry of the pentaerythritol core (
This guide presents two distinct methodologies:
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The Bicyclic Orthoester Route (Gold Standard): A protection-deprotection strategy that guarantees chemoselectivity for the mono-species.
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The Statistical Direct Esterification Route: A scalable approach requiring rigorous purification, suitable when absolute purity is secondary to volume.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate |
| Common Name | Pentaerythritol Monoacrylate (PEMA) |
| CAS Number | 55919-77-2 |
| Molecular Formula | |
| Molecular Weight | 190.19 g/mol |
| Physical State | Viscous colorless liquid / Low-melting solid |
| Solubility | Soluble in water, alcohols, THF; Insoluble in hexane |
Method A: The Bicyclic Orthoester Protection Route
Status: High Purity / Chemoselective Reference: Padias, A. B., & Hall, H. K. (1981). Macromolecules. [1]
This method utilizes a bicyclic orthoester to simultaneously protect three of the four hydroxyl groups of pentaerythritol, leaving exactly one hydroxyl group available for acrylation. This acts as a "molecular clamp," enforcing mono-substitution.
Reaction Logic Diagram
Figure 1: The chemoselective pathway using bicyclic orthoester protection to enforce mono-substitution.
Detailed Protocol
Step 1: Synthesis of 4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane[1]
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Reagents: Pentaerythritol (1.0 eq), Triethyl orthoformate (1.1 eq), Dioctyl phthalate (solvent/flux).
-
Procedure:
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Mix pentaerythritol and triethyl orthoformate in a reactor fitted with a distillation head.
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Heat gradually to 120–140°C . Ethanol is produced as a byproduct.
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Continuously distill off ethanol to drive the equilibrium forward.
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Purification: The bicyclic orthoester product may sublime or crystallize upon cooling. Recrystallize from toluene.
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Checkpoint: Verify structure via NMR (disappearance of 3 OH signals, appearance of bridgehead CH at ~5.5 ppm).
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Step 2: Acrylation[2]
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Reagents: Bicyclic orthoester (from Step 1), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous THF (Solvent).
-
Procedure:
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Dissolve the bicyclic orthoester in anhydrous THF under
atmosphere. -
Cool to 0°C . Add Triethylamine.
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Add Acryloyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.
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Stir at room temperature for 4 hours.
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Workup: Filter off the triethylamine hydrochloride salt. Evaporate THF to yield the Acrylated Orthoester .
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Step 3: Hydrolytic Deprotection
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Reagents: Acrylated Orthoester, Dilute HCl (0.01 M) or aqueous THF.
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Procedure:
-
Dissolve the intermediate in a THF/Water mixture.
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Add a catalytic amount of acid.[3][4] Stir at room temperature for 1–2 hours.
-
Mechanism:[4][5][6] The orthoester ring is highly sensitive to acid and hydrolyzes rapidly back to the formate ester, which further hydrolyzes to the triol.
-
Neutralization: Neutralize carefully with
to pH 7. -
Isolation: Extract with ethyl acetate (to remove non-polar impurities) or use preparative HPLC if high purity is required.
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Method B: Controlled Direct Esterification (Statistical)
Status: Lower Purity / Industrial Scalability Reference: Sun, L. et al. (2018). Asian Journal of Chemical Sciences. [2]
This method relies on shifting the statistical probability toward the mono-ester by using a large excess of pentaerythritol.
Reaction Workflow[2][5][8]
Figure 2: Statistical synthesis workflow requiring downstream fractionation.
Detailed Protocol
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Stoichiometry: Use a 3:1 molar ratio of Pentaerythritol to Acrylic Acid. The excess polyol statistically favors the formation of the mono-ester over di- or tri-esters.
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Setup: Dean-Stark apparatus with Toluene as the azeotropic solvent.
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Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% relative to AA).
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Inhibitor: MEHQ (Methoxyphenol) (500 ppm) is critical to prevent thermal polymerization of the acrylate during reflux.
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Procedure:
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Reflux at 110°C until the theoretical amount of water (from esterification) is collected in the trap.
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Cool the mixture. Unreacted Pentaerythritol will likely precipitate out; filter this off.
-
-
Purification (Critical):
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The filtrate contains PEMA, di-acrylate, and traces of tri-acrylate.
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Flash Chromatography: Use Silica Gel 60.
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Eluent: Gradient elution starting with Chloroform/Methanol (95:5) increasing to (80:20). PEMA is significantly more polar than the di/tri-acrylates and will elute last.
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Characterization & Validation
To validate the synthesis of the mono species versus the di species, analyze the integration ratios in
| Technique | Expected Signal (PEMA) | Diagnostic Feature |
| Vinyl protons confirm acrylate presence. | ||
| Key: Integration of this ester methylene (2H) vs. Vinyl (3H) must be 2:3. | ||
| Key: Integration of alcohol methylenes (6H) vs. Ester methylene (2H) must be 3:1 . | ||
| FT-IR | 3200–3400 | Strong OH stretch (indicates mono/di form, not tetra). |
| 1720 | Carbonyl (C=O) stretch. |
Safety & Handling
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Acrylates: Potent skin sensitizers. All procedures involving acryloyl chloride or acrylic acid must be performed in a fume hood with nitrile gloves.
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MEHQ Inhibitor: Ensure the final product contains 100–200 ppm MEHQ if stored, to prevent spontaneous polymerization. Store at 4°C in amber glass.
References
-
Padias, A. B., & Hall, H. K. (1981).[1] Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters. Macromolecules, 14(6), 1541–1546.
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Sun, L., Zhu, L., Xue, W., & Zeng, Z. (2018).[7] Synthesis and Characterization of Pentaerythritol Diacrylate. Asian Journal of Chemical Sciences, 4(3), 1-7.[7]
-
Gantrade Corporation. Pentaerythritol (PEN) FAQ & Industrial Synthesis Overview.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104513161B - A kind of pentaerythritol acrylate preparation method of mixture - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing pentaerythritol triacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104876822B - A kind of preparation method of pentaerythritol acrylate - Google Patents [patents.google.com]
- 7. journalajocs.com [journalajocs.com]
